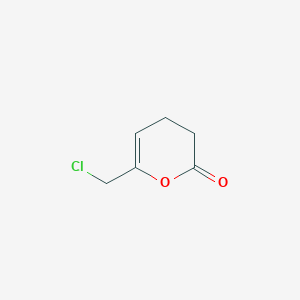

(-)-6-Chloromethyldihydropyran-2-one

Description

(-)-6-Chloromethyldihydropyran-2-one is a chiral lactone derivative characterized by a six-membered oxygen-containing heterocycle (dihydropyranone) with a chloromethyl substituent at the 6-position. Its stereochemistry and reactive chloromethyl group enable diverse functionalization pathways, making it a versatile intermediate in asymmetric synthesis.

Properties

Molecular Formula |

C6H7ClO2 |

|---|---|

Molecular Weight |

146.57 g/mol |

IUPAC Name |

6-(chloromethyl)-3,4-dihydropyran-2-one |

InChI |

InChI=1S/C6H7ClO2/c7-4-5-2-1-3-6(8)9-5/h2H,1,3-4H2 |

InChI Key |

QRKXHKVXFCXBIK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)OC(=C1)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (-)-6-Chloromethyldihydropyran-2-one can be contextualized by comparing it with other lactones and chlorinated heterocycles. Below is a comparative analysis based on available literature:

Structural Analogues

6-Chloro-4-hydroxypyrimidine Structure: A pyrimidine derivative with chlorine at the 6-position and a hydroxyl group at the 4-position. Reactivity: Unlike this compound, this compound lacks a lactone ring, leading to distinct reactivity in nucleophilic substitution and hydrogen bonding interactions. Applications: Primarily used as an intermediate in herbicide synthesis, contrasting with the dihydropyranone’s broader synthetic utility.

Functional Group Comparisons

Chloromethyl Group Reactivity :

The chloromethyl group in this compound is more sterically hindered compared to simpler chlorinated compounds (e.g., chloromethylbenzene). This hindrance influences its substitution kinetics and stereochemical outcomes in reactions.- Lactone Ring Stability: The dihydropyranone ring offers greater ring strain compared to saturated lactones (e.g., δ-valerolactone), enhancing its susceptibility to ring-opening reactions.

Data Table: Key Properties

| Compound | Molecular Formula | Melting Point (°C) | Solubility | Key Reactivity |

|---|---|---|---|---|

| This compound | C₆H₇ClO₂ | Not reported | Organic solvents | Nucleophilic substitution, ring-opening |

| 6-Chloro-4-hydroxypyrimidine | C₄H₃ClN₂O | 280–285 | Water (limited) | Hydrogen bonding, herbicidal use |

Research Findings and Limitations

- Safety and Handling : Unlike 6-Chloro-4-hydroxypyrimidine, which requires specific safety protocols for storage and transport , detailed hazard profiles for this compound remain understudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.